molecular formula C6H7ClFNO B111961 4-Amino-2-fluorophenol hydrochloride CAS No. 1341216-35-0

4-Amino-2-fluorophenol hydrochloride

Cat. No. B111961
M. Wt: 163.58 g/mol
InChI Key: ADYZKEOFUFZJFM-UHFFFAOYSA-N
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Description

4-Amino-2-fluorophenol hydrochloride is a chemical compound with the CAS Number: 1341216-35-0. It has a molecular weight of 163.58 and its IUPAC name is 4-amino-2-fluorophenol hydrochloride . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The ortho-position amine and hydroxyl groups make 2-amino-4-fluorophenol an ideal precursor for the syntheses of benzoxazoles and benzoxazines . A fluorescent benzoxazine derivative is synthesized from 2-amino-4-fluorophenol and 1,2-diketones .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-fluorophenol hydrochloride is C6H7ClFNO . The InChI code is 1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H .


Physical And Chemical Properties Analysis

4-Amino-2-fluorophenol hydrochloride is a solid substance . It has a density of 1.3±0.1 g/cm3 . The boiling point is 263.3±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.1±3.0 kJ/mol . The flash point is 113.1±23.2 °C . The index of refraction is 1.602 . The molar refractivity is 32.4±0.3 cm3 . The polar surface area is 46 Å2 . The polarizability is 12.8±0.5 10-24 cm3 . The surface tension is 53.6±3.0 dyne/cm . The molar volume is 94.4±3.0 cm3 .

Scientific Research Applications

Electrophilic Amination and Fluorine Atom Removal

A study demonstrates the electrophilic amination of 4-fluorophenol, which leads to the complete removal of the fluorine atom. This process involves mild reaction conditions and presents a significant method for chemical transformations in organic chemistry (Bombek et al., 2004).

Synthesis of Antimalarial Compounds

Another research explored the synthesis of antimalarial compounds using analogues of 4-fluorophenol, highlighting its potential in developing therapeutic agents (O’Neill et al., 2009).

Sonochemical Degradation of Organic Pollutants

4-Fluorophenol has been investigated for its role in the sonochemical degradation of various organic pollutants, demonstrating its utility in environmental remediation and waste management (Goskonda et al., 2002).

Radiopharmaceutical Synthesis

Research on the synthesis of no-carrier-added 4-[18F]Fluorophenol from specific precursors highlights its use in developing complex radiopharmaceuticals (Ross et al., 2011).

Intermolecular Interactions in Pharmaceuticals

The study of intermolecular interactions in derivatives of 1,2,4-triazoles, involving a fluoro derivative, underlines the importance of 4-fluorophenol in understanding pharmaceutical compounds’ behavior (Shukla et al., 2014).

Antibacterial Agent Synthesis

4-Fluorophenol groups are utilized in synthesizing new biologically active molecules, particularly in developing potential antibacterial agents (Holla et al., 2003).

Biotransformation in Microbial Systems

A study on the biotransformation of 4-fluorophenol to 4-fluorocatechol using Escherichia coli provides insights into microbial systems' capabilities in processing chemical compounds (Coulombel et al., 2011).

Environmental Fate of Halogenated Phenols

Research utilizing NMR techniques to track the fate of halogenated phenols, including 4-chloro-2-fluorophenol, in plants, aids in understanding environmental pollution dynamics (Tront & Saunders, 2007).

Hydrogen-Bond Basicity in Amines

A study focused on hydrogen-bond basicity scales in secondary amines using 4-fluorophenol as a reference, providing essential data for chemical and pharmaceutical research (Graton et al., 2001).

Synthesis of Heterodinuclear Complexes

The use of 4-fluorophenol in synthesizing heterodinuclear Cu(II)Zn(II) complexes, as demonstrated by Torelli et al., highlights its application in the field of inorganic chemistry (Torelli et al., 2002).

Safety And Hazards

The safety information for 4-Amino-2-fluorophenol hydrochloride indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302-H315-H319 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-amino-2-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYZKEOFUFZJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluorophenol hydrochloride

CAS RN

1341216-35-0
Record name 4-Amino-2-fluorophenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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